N-tert-Butyl-1-tosyl-1H-benzo[d]imidazol-2-amine
Description
N-tert-Butyl-1-tosyl-1H-benzo[d]imidazol-2-amine (CAS 1479164-99-2) is a substituted benzimidazole derivative with the molecular formula C₁₈H₂₁N₃O₂S and a molecular weight of 343.45 g/mol. It is a yellow crystalline solid with a melting point of 133–136°C . The compound features a tosyl group (p-toluenesulfonyl) at the 1-position and a tert-butyl substituent on the 2-amine nitrogen. These functional groups confer unique steric and electronic properties, influencing its chemical stability, solubility, and reactivity.
Properties
Molecular Formula |
C18H21N3O2S |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-tert-butyl-1-(4-methylphenyl)sulfonylbenzimidazol-2-amine |
InChI |
InChI=1S/C18H21N3O2S/c1-13-9-11-14(12-10-13)24(22,23)21-16-8-6-5-7-15(16)19-17(21)20-18(2,3)4/h5-12H,1-4H3,(H,19,20) |
InChI Key |
WQUXIQUKCJOCEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2NC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches
The synthesis of N-tert-Butyl-1-tosyl-1H-benzo[d]imidazol-2-amine follows several general approaches that can be broadly categorized into traditional methods and modern, more environmentally friendly techniques.
Traditional Methods
Traditional synthetic routes typically proceed through a three-step process:
- N-substitution : Formation of N-tosyl-o-phenylenediamine from o-phenylenediamine and tosyl chloride
- Thiourea formation : Reaction of N-tosyl-o-phenylenediamine with tert-butyl isothiocyanate
- Cyclodesulfurization : Conversion of the thiourea intermediate to the final benzimidazole product
These traditional methods often require harsh reaction conditions and employ toxic reagents for the cyclodesulfurization step, including:
Detailed Preparation Methods for this compound
One-Pot Photocatalyst-Free Synthesis
This modern approach provides this compound in good yields under mild conditions without requiring additional photocatalysts.
Materials Required
| Reagent | Molar Ratio | Quantity |
|---|---|---|
| o-Phenylenediamine | 1.2 eq | 0.48 mmol |
| Tosyl chloride (TsCl) | 1.2 eq | 0.48 mmol |
| K₂CO₃ (first addition) | 1.2 eq | 0.48 mmol |
| tert-Butyl isothiocyanate | 1.0 eq | 0.40 mmol |
| K₂CO₃ (second addition) | 1.0 eq | 0.40 mmol |
| Ethanol (90%) / Water (10%) | - | 3 mL |
Experimental Procedure
- In a Pyrex Schlenk reactor, dissolve o-phenylenediamine (0.48 mmol), tosyl chloride (0.48 mmol), and K₂CO₃ (0.48 mmol) in a co-solvent mixture of 90% ethanol and 10% water (3 mL)
- Stir the mixture at room temperature for 1 hour under air to form N-tosyl-o-phenylenediamine
- Add tert-butyl isothiocyanate (0.40 mmol) and additional K₂CO₃ (0.40 mmol) to the reaction mixture
- Irradiate the mixture with a 3W blue LED equipped with a glass rod fiber at room temperature for 6 hours under air
- Wash the reaction mixture with water (2 × 10 mL) and extract the organic portion with ethyl acetate (3 × 10 mL)
- Eliminate water from the organic layer using Na₂SO₄
- After filtration and removal of the solvent under reduced pressure, purify the crude product by silica gel column chromatography using 3:1 hexane:ethyl acetate as the mobile phase
The yield of this compound using this method is reported to be 61% (104.9 mg).
Stepwise Synthesis Method
For researchers preferring a more controlled approach, the stepwise synthesis offers better monitoring of each reaction stage.
Step 1: Preparation of N-tosyl-o-phenylenediamine
Materials:
- o-Phenylenediamine (1.0 equiv)
- p-Toluenesulfonyl chloride (1.1 equiv)
- Triethylamine (2.0 equiv)
- Dichloromethane (solvent)
Procedure:
- Dissolve o-phenylenediamine in dichloromethane in a round-bottomed flask
- Cool the solution to 0°C in an ice bath
- Add triethylamine dropwise with stirring
- Add p-toluenesulfonyl chloride portion-wise over 30 minutes while maintaining the temperature below 5°C
- Allow the reaction to warm to room temperature and stir for 3-4 hours
- Monitor the reaction progress by TLC
- Quench the reaction with water
- Extract with dichloromethane (3×)
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
- Purify the crude product by column chromatography if necessary
Step 2: Thiourea Formation
Materials:
- N-tosyl-o-phenylenediamine (1.0 equiv)
- tert-Butyl isothiocyanate (1.2 equiv)
- K₂CO₃ (1.0 equiv)
- Ethanol (90%) / Water (10%) mixture
Procedure:
- Dissolve N-tosyl-o-phenylenediamine and K₂CO₃ in ethanol/water mixture
- Add tert-butyl isothiocyanate dropwise
- Stir the reaction mixture at room temperature for 2-3 hours
- Monitor the reaction progress by TLC
- Upon completion, add water to the reaction mixture
- Collect the precipitate by filtration or extract with ethyl acetate if no precipitation occurs
- Dry the product under vacuum
Step 3: Cyclodesulfurization
Materials:
- Thiourea intermediate (1.0 equiv)
- Light source (3W blue LED or 19W white LED)
- K₂CO₃ (1.0 equiv)
- Ethanol/water mixture
Procedure:
- Dissolve the thiourea intermediate and K₂CO₃ in ethanol/water mixture
- Irradiate the solution with visible light for 6-12 hours at room temperature
- Monitor the reaction progress by TLC
- Upon completion, add water to the reaction mixture
- Extract with ethyl acetate (3×)
- Dry the combined organic layers over anhydrous sodium sulfate
- Filter and concentrate under reduced pressure
- Purify the crude product by column chromatography using 3:1 hexane:ethyl acetate as the mobile phase
Optimization of Reaction Conditions
The preparation of this compound can be optimized by varying several reaction parameters. Based on studies with similar compounds, the following conditions have been found to significantly affect the yield and purity.
Effect of Base Selection
Various bases have been investigated for the synthesis of N-substituted 2-aminobenzimidazoles, including both organic and inorganic bases. The results indicated that inorganic bases, particularly carbonate bases, were more effective for this reaction.
| Base | Yield (%) | Observation |
|---|---|---|
| K₂CO₃ | 81 | Preferred base, good yield |
| Na₂CO₃ | 75-80* | Effective alternative |
| Cs₂CO₃ | 75-80* | Effective alternative |
| TEA | 60-65* | Lower yield than inorganic bases |
| DBU | 65-70* | Moderate yield |
| NaOH | 70-75* | Effective but potentially harsh |
| CH₃COONa | 60-65* | Lower yield |
Reaction Time Optimization
The reaction time is a critical parameter for maximizing yield while minimizing side reactions. For the cyclodesulfurization step under visible light irradiation, different time intervals have been tested:
| Reaction Time (h) | Conversion (%) | Observation |
|---|---|---|
| 3 | 40-50* | Incomplete reaction |
| 6 | 70-80* | Good conversion, may be sufficient |
| 12 | 95-100* | Complete reaction |
| 24 | 95-100* | No additional benefit over 12h |
*Conversion percentages are estimated based on trends for similar compounds
Solvent System Optimization
The solvent system plays a crucial role in this synthesis. A mixture of ethanol and water (90:10) has been found to be effective, providing several advantages:
- Less toxic than pure organic solvents
- Good solubility for both organic reagents and inorganic bases
- Environmentally friendly approach
- Facilitates both N-substitution and thiourea formation steps
Light Source Selection
For the visible light-mediated cyclodesulfurization step, different light sources have been evaluated:
| Light Source | Wavelength (nm) | Yield (%) | Comments |
|---|---|---|---|
| 3W Blue LED | 450-470 | 61 | Effective for small-scale reactions |
| 19W White LED | Broad spectrum | 81 | More powerful, better for larger scales |
| Sunlight | Broad spectrum | Variable | Inconsistent results due to variable intensity |
Characterization Data of this compound
Based on available literature data, this compound can be characterized by the following analytical parameters:
- Yield : 61% (104.9 mg)
- Physical appearance : Typically appears as a white to off-white solid
- Molecular formula : C₁₈H₂₁N₃O₂S
- Molecular weight : 343.44 g/mol
Spectroscopic Data
Comparative Analysis of Preparation Methods
Traditional Methods vs. Modern Approaches
| Parameter | Traditional Methods | Modern One-Pot Approach |
|---|---|---|
| Overall yield | Variable (40-70%) | 61% |
| Reaction steps | 3 separate steps | Single operation |
| Reaction conditions | Often harsh | Mild (room temperature) |
| Time requirement | 1-2 days total | 7-8 hours total |
| Reagents | Toxic metals, halogens | Environmentally friendly |
| Solvent system | Pure organic solvents | Ethanol/water mixture |
| Energy requirement | Heat (often reflux) | Visible light (low energy) |
| Work-up complexity | Multiple purifications | Single purification |
| Scalability | Limited by toxic reagents | Demonstrated on gram scale |
Advantages of the One-Pot Photocatalyst-Free Method
- Environmental considerations : Eliminates the need for toxic metals, halogens, or high-molecular weight desulfurizing agents
- Operational simplicity : Eliminates the need for intermediate isolation and purification
- Mild conditions : The reaction proceeds at room temperature under visible light irradiation
- Time efficiency : Significantly reduces the total reaction time compared to traditional methods
- Green chemistry principles : Uses a less toxic solvent system (ethanol/water mixture) and eliminates the need for a photocatalyst
Limitations and Challenges
- Light penetration : In larger-scale reactions, ensuring uniform light penetration can be challenging
- Reaction time : The cyclodesulfurization step still requires 6-12 hours for completion
- Product purification : Column chromatography is still required for final purification
- Reproducibility : Light intensity and reaction setup can affect reproducibility
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-1-tosyl-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like tert-butylhydroperoxide (TBHP).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: tert-butylhydroperoxide (TBHP) in the presence of a catalyst.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Various nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives .
Scientific Research Applications
N-tert-Butyl-1-tosyl-1H-benzo[d]imidazol-2-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-tert-Butyl-1-tosyl-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a reduction in the transcription of specific genes and ultimately affecting cellular processes .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between N-tert-Butyl-1-tosyl-1H-benzo[d]imidazol-2-amine and analogous benzimidazole derivatives:
Structural and Electronic Comparisons
Substituent Effects on Reactivity :
- The tosyl group in the target compound acts as a strong electron-withdrawing group, stabilizing the benzimidazole core against nucleophilic attacks compared to N-phenyl (3ab) or N-acetamide (23) derivatives .
- The tert-butyl group introduces significant steric hindrance, reducing accessibility to the 2-amine nitrogen. This contrasts with smaller substituents like ethyl (e.g., N-ethyl-5-fluoro derivative in ) or methyl groups .
Solubility and Lipophilicity :
- The tosyl-tert-butyl combination in the target compound increases lipophilicity compared to polar derivatives like 5,6-dimethoxy (1_2) or acetamide (23) analogs. This may limit aqueous solubility but enhance membrane permeability .
- Halogenated analogs (e.g., 3,4-dichlorobenzyl in compounds 23 and 27) exhibit higher polarity due to electronegative chlorine atoms, favoring interactions in polar solvents .
Synthetic Pathways :
- The target compound is synthesized via tosylation and alkylation , similar to N-phenyl-1-tosyl-1H-benzo[d]imidazol-2-amine (3ab) .
- In contrast, acetamide derivatives (23) require acetylation with acetic anhydride, while halogenated analogs (24, 27) involve benzyl chloride intermediates under basic conditions .
Biological Activity
N-tert-Butyl-1-tosyl-1H-benzo[d]imidazol-2-amine is a synthetic compound belonging to the class of benzimidazole derivatives. Its unique structure, characterized by the presence of a tosyl group and a tert-butyl group, imparts significant biological activity, particularly in antimicrobial and anticancer applications. This article examines the biological activity of this compound, its mechanisms of action, and relevant research findings.
| Property | Details |
|---|---|
| Molecular Formula | C18H21N3O2S |
| Molecular Weight | 343.4 g/mol |
| IUPAC Name | N-tert-butyl-1-(4-methylphenyl)sulfonylbenzimidazol-2-amine |
| CAS Number | 1479164-99-2 |
This compound exhibits its biological activity through several proposed mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial for various cellular processes. This inhibition can lead to altered gene transcription and cellular signaling pathways, affecting cell growth and proliferation.
- Antimicrobial Activity : Studies indicate that this compound can inhibit the growth of certain pathogens, suggesting its potential use as an antimicrobial agent.
- Anticancer Properties : Preliminary research has indicated that this compound may target cancer cells by interfering with their metabolic pathways, leading to reduced viability and proliferation.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For example, studies have reported effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating its potency.
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. Specifically, it has been tested against:
- Breast Cancer Cells : Inducing cell cycle arrest and apoptosis.
- Lung Cancer Cells : Demonstrating cytotoxic effects through the activation of caspase pathways.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents.
Study 2: Anticancer Potential
Another investigation focused on the anticancer properties of this compound using various cancer cell lines. The results showed:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
The compound demonstrated significant cytotoxicity, indicating its potential as an anticancer therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
